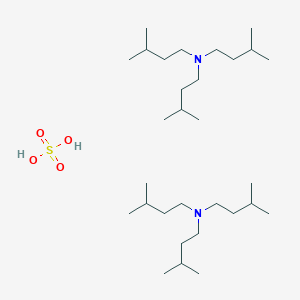
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid is a chemical compound with the molecular formula C15H33N. It is also known by other names such as Triisopentylamine, Tri(3-methylbutyl)amine, Triisoamylamine, and Tris(3-methylbutyl)amine . This compound is characterized by its unique structure, which includes multiple methyl groups and a butan-1-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides and other nucleophiles are used in the presence of bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives .
Applications De Recherche Scientifique
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopentylamine
- Tri(3-methylbutyl)amine
- Triisoamylamine
- Tris(3-methylbutyl)amine
Uniqueness
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine is unique due to its specific structure, which includes multiple methyl groups and a butan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
172871-63-5 |
|---|---|
Formule moléculaire |
C30H68N2O4S |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C15H33N.H2O4S/c2*1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;1-5(2,3)4/h2*13-15H,7-12H2,1-6H3;(H2,1,2,3,4) |
Clé InChI |
RVDVFHSOXIZJRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN(CCC(C)C)CCC(C)C.CC(C)CCN(CCC(C)C)CCC(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


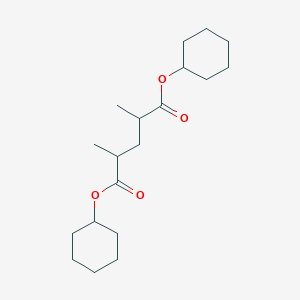
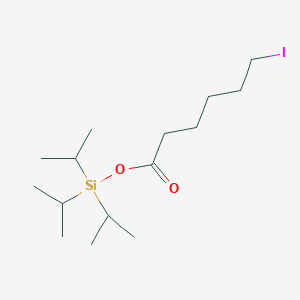

![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
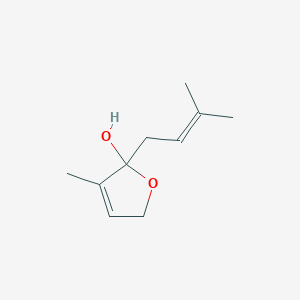

![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
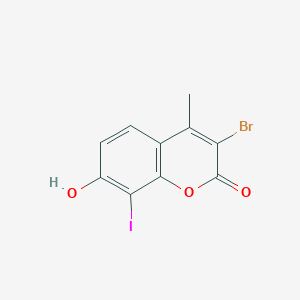
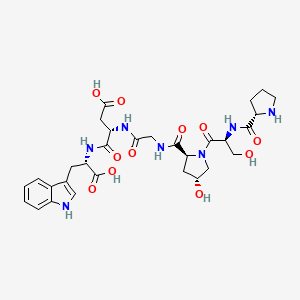
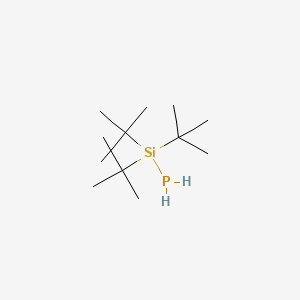

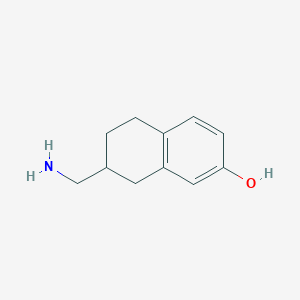
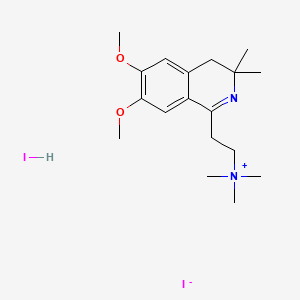
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
